molecular formula C13H9F3O5S B8496814 Methyl 6-(((trifluoromethyl)sulfonyl)oxy)-1-naphthoate

Methyl 6-(((trifluoromethyl)sulfonyl)oxy)-1-naphthoate

Cat. No. B8496814
M. Wt: 334.27 g/mol
InChI Key: HYZIXTMJSDGSDH-UHFFFAOYSA-N
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Patent
US08633220B2

Procedure details

Carbon monoxide (CO) gas was slowly bubbled through a solution of methyl 6-(((trifluoromethyl)sulfonyl)oxy)-1-naphthoate (334 mg, 1.0 mmol), Pd(OAc)2 (22 mg, 0.10 mmol), 1,3-bis-(diphenylphosphino)propane (40 mg, 0.10 mmol) and triethylamine (0.28 mL, 2.0 mmol) an DMF (8.3 mL). After 15 min, trioctylsilane (0.90 mL, 2.0 mmol) was added as bubbling continued. The mixture was heated at 70° C., continuing to bubble CO into the solution. After 6 h at 70 the bubbling CO was replaced with a balloon of CO and the reaction mixture was stirred overnight. After 18 h at 70° C., the reaction was cooled to room temperature, diluted with EtOAc (150 mL) and washed with water (3×50 mL) and brine (50 mL). The organic phase was dried (Na2SO4), filtered and concentrated in vacuo. The resulting residue was purified on 40 g silica gel (100% hexanes→25% EtOAc/hexanes, gradient) to afford 78 mg (36%) of methyl 6-formyl-1-naphthoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
334 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C]=O.FC(F)(F)S(O[C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15]([C:19]([O:21][CH3:22])=[O:20])=[CH:14][CH:13]=[CH:12]2)(=O)=O.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.C([SiH](CCCCCCCC)CCCCCCCC)CCCCCCC.CN([CH:89]=[O:90])C>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:89]([C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15]([C:19]([O:21][CH3:22])=[O:20])=[CH:14][CH:13]=[CH:12]2)=[O:90] |f:6.7.8,^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
334 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=C2C=CC=C(C2=CC1)C(=O)OC)(F)F
Name
Quantity
40 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
22 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(CCCCCCC)[SiH](CCCCCCCC)CCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as bubbling
CUSTOM
Type
CUSTOM
Details
to bubble CO into the solution
WAIT
Type
WAIT
Details
After 6 h at 70 the bubbling CO was replaced with a balloon of CO
Duration
6 h
WAIT
Type
WAIT
Details
After 18 h at 70° C.
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with EtOAc (150 mL)
WASH
Type
WASH
Details
washed with water (3×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on 40 g silica gel (100% hexanes→25% EtOAc/hexanes, gradient)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C=1C=C2C=CC=C(C2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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